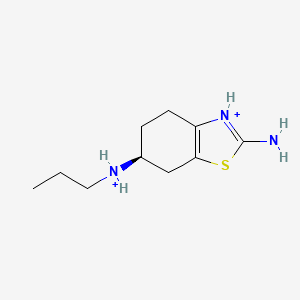

Pramipexole(2+)

Descripción

Historical Context and Chemical Classification of Pramipexole(2+)

Pramipexole (B1678040) was first synthesized in the United States and approved by the FDA in 1997. nih.govmedlink.com Initial research explored its potential for treating schizophrenia and depression before its primary application in Parkinson's disease was established. medlink.com The first biochemical and pharmacological studies on the compound were published in 1992. medlink.com

Chemically, pramipexole is classified as a non-ergoline aminobenzothiazole derivative. medlink.comacs.org Specifically, it is a member of the benzothiazole (B30560) class, identified as 4,5,6,7-tetrahydro-1,3-benzothiazole (B2778946) where the hydrogens at the 2 and 6-pro-S-positions are substituted by amino and propylamino groups, respectively. nih.gov The molecule contains a stereogenic center at the C6 position, with the (S)-enantiomer being the pharmacologically active form. mdpi.com At physiological pH, the pramipexole molecule exists as a dication, Pramipexole(2+), which is its conjugate acid. nih.govnih.gov

Table 1: Chemical Identification of Pramipexole(2+)

| Identifier | Value |

|---|---|

| IUPAC Name | [(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-6-yl]-propylazanium |

| Molecular Formula | C₁₀H₁₉N₃S²⁺ |

| PubChem CID | 24848344 |

| ChEBI ID | CHEBI:63218 |

Data sourced from PubChem. nih.gov

Significance of Pramipexole(2+) as a Dopamine (B1211576) Agonist in Research Paradigms

Pramipexole(2+) is a highly valued tool in preclinical research due to its unique activity as a dopamine agonist. wikipedia.org Its mechanism of action is thought to involve the stimulation of dopamine receptors in the striatum and substantia nigra. wikipedia.org The compound acts as a full agonist with high selectivity for the D2 subfamily of dopamine receptors (D2, D3, and D4). acs.orgplos.orgnih.gov

A distinguishing feature of pramipexole is its preferential binding to the D3 receptor subtype. acs.orgwikipedia.orgwikipedia.org Its affinity for D3 receptors is approximately five to seven times higher than for D2 or D4 receptors. cambridge.org This D3-preferring profile allows researchers to investigate the specific roles of the D3 receptor in various neurological and psychiatric conditions using animal models. wikipedia.org For instance, studies have used pramipexole to explore reward anticipation and impulse control, finding that it can increase activity in the nucleus accumbens. nih.gov

Furthermore, research using positron emission tomography (PET) has demonstrated that pramipexole binds significantly to D2/D3 receptors in extrastriatal brain regions, including the prefrontal cortex and amygdala, which may be relevant to its effects on mood. plos.orgnih.gov

Table 2: Receptor Binding Affinity of Pramipexole

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 3.9 |

| Dopamine D3 | 0.5 |

| Dopamine D4 | 3.9 |

Scope and Rationale for Comprehensive Chemical Investigation of Pramipexole(2+)

The unique chemical structure of Pramipexole(2+) necessitates detailed investigation to fully understand its pharmacological profile. A key area of research is its stereochemistry. Pramipexole possesses a single chiral center, and only the (S)-enantiomer demonstrates significant anti-Parkinsonian properties. mdpi.com The (R)-enantiomer, known as dexpramipexole, has much lower affinity for dopamine receptors. wikipedia.org This stereospecificity makes the chemoenzymatic synthesis and crystallographic analysis of these enantiomers crucial for producing optically pure compounds for research. mdpi.com Studying the two isomers side-by-side allows researchers to separate the dopaminergic effects of the (S)-isomer from other potential non-dopaminergic actions, such as effects on mitochondrial function. wikipedia.org

Another critical area of investigation is the metabolism and degradation of pramipexole. While it is largely eliminated unchanged, understanding any potential metabolites or degradation products is essential. nih.gov For example, research has identified an impurity, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, that can form during the manufacturing of extended-release tablets through a drug-excipient interaction. mdpi.com Comprehensive chemical analysis using techniques like HPLC, mass spectrometry, and NMR is vital for identifying such impurities and ensuring the purity of the compound used in research settings. mdpi.com These investigations are fundamental to correlating the specific chemical properties of Pramipexole(2+) with its biological activity and ensuring the validity of experimental results.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H19N3S+2 |

|---|---|

Peso molecular |

213.35 g/mol |

Nombre IUPAC |

[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-6-yl]-propylazanium |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/p+2/t7-/m0/s1 |

Clave InChI |

FASDKYOPVNHBLU-ZETCQYMHSA-P |

SMILES isomérico |

CCC[NH2+][C@H]1CCC2=C(C1)SC(=[NH+]2)N |

SMILES canónico |

CCC[NH2+]C1CCC2=C(C1)SC(=[NH+]2)N |

Origen del producto |

United States |

Molecular Pharmacological Characterization of Pramipexole 2+ at Dopamine Receptors

Dopamine (B1211576) Receptor Subfamily D2 Selectivity and Binding Affinity

Pramipexole (B1678040) demonstrates high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. nih.govdroracle.ai Its binding profile is characterized by a significantly higher affinity for the D3 receptor compared to the D2 and D4 receptors. nih.govcambridge.org

Pramipexole exhibits a strong binding affinity for the D3 dopamine receptor subtype. Multiple studies have reported Ki values for pramipexole at the human D3 receptor, consistently showing it to be in the low nanomolar range. Reported Ki values for the D3 receptor are approximately 0.5 nM. plos.orgwikipedia.orgapexbt.comselleckchem.com This high affinity for the D3 receptor is a key feature of pramipexole's pharmacological profile, with some studies indicating a 7- to 10-fold greater affinity for D3 than for D2 receptor subtypes. researchgate.net Another source suggests the affinity for D3 receptors is 6 to 95 times higher than for D2 receptors, depending on the binding conditions. nih.gov

Pramipexole also binds with high affinity to the D2 and D4 dopamine receptor subtypes, although with less potency than at the D3 receptor. nih.gov For the D2 receptor, reported Ki values vary slightly between the two isoforms, D2S (short) and D2L (long). The Ki values for the D2S and D2L receptors are approximately 3.3 nM and 3.9 nM, respectively. wikipedia.orgapexbt.com Some sources also report a Ki value of 2.2 nM for the D2L receptor. selleckchem.com The affinity for the D4 receptor subtype is also notable, with reported Ki values of 3.9 nM and 5.1 nM. wikipedia.orgapexbt.comselleckchem.com The affinity for the D4 receptor is reported to be 17-fold less than for the D3 receptor. researchgate.net

Table 1: Binding Affinities (Ki, nM) of Pramipexole at Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| D2S | 3.3 wikipedia.orgapexbt.com |

| D2L | 3.9 plos.orgwikipedia.orgapexbt.com, 2.2 selleckchem.com |

| D3 | 0.5 plos.orgwikipedia.orgapexbt.comselleckchem.com |

| D4 | 3.9 wikipedia.orgapexbt.com, 5.1 selleckchem.com |

Pramipexole acts as a superagonist at the presynaptic D2S receptor. wikipedia.org This means it can elicit a maximal response greater than that of the endogenous neurotransmitter, dopamine. This superagonistic activity at presynaptic autoreceptors leads to the suppression of dopamine synthesis and release. researchgate.net At lower doses, pramipexole predominantly stimulates presynaptic D2 autoreceptors, while higher doses are required to elicit effects on postsynaptic receptors. nih.gov

Functional Agonist Activity and Intrinsic Efficacy

Pramipexole is a full agonist at the D2 subfamily of dopamine receptors, possessing high intrinsic activity. nih.govdroracle.ai

Pramipexole demonstrates full agonist activity at D2L, D3, and D4 receptors, with reported Emax values of 99%, 98%, and 91% respectively. wikipedia.org As a superagonist at the D2S receptor, its efficacy (Emax) is reported to be 130%. wikipedia.org This profile of full agonism across the D2 subfamily contributes to its ability to stimulate dopamine receptors in the striatum. ncats.io The stimulation of postsynaptic D2 receptors is believed to provide significant symptomatic improvement in conditions related to reduced dopamine levels. nih.gov

Table 2: Functional Activity of Pramipexole at Dopamine Receptor Subtypes

| Receptor Subtype | Efficacy (Emax, %) | Action |

|---|---|---|

| D2S | 130 wikipedia.org | Superagonist wikipedia.org |

| D2L | 99 wikipedia.org | Full agonist wikipedia.org |

| D3 | 98 wikipedia.org | Full agonist wikipedia.org |

| D4 | 91 wikipedia.org | Full agonist wikipedia.org |

Interaction with Non-Dopaminergic Receptors

Pramipexole's interaction with non-dopaminergic receptors is minimal. It possesses a low affinity for several other receptor types, including the 5-HT1A, 5-HT1B, 5-HT1D, and α2-adrenergic receptors, with Ki values in the range of 500–10,000 nM. wikipedia.org It has a moderate affinity for α2-adrenergic receptors. cambridge.org However, its affinity for D1, D5, 5-HT2, α1-adrenergic, β-adrenergic, H1, and muscarinic acetylcholine (B1216132) receptors is considered negligible, with Ki values greater than 10,000 nM. wikipedia.org Some research also indicates that pramipexole may have neuroprotective effects that are independent of dopamine receptor occupation, potentially through mechanisms involving the inhibition of apoptotic pathways. researchgate.netnih.gov

Alpha2-Adrenoceptor Modulatory Activity

Pramipexole exhibits a defined interaction with alpha2-adrenergic receptors, although this is considered a lower affinity interaction compared to its primary targets in the dopamine D2 receptor subfamily. wikipedia.orghres.cahres.ca Reports indicate that pramipexole possesses minimal to low affinity for α2-adrenoceptors. hres.cahres.canih.govdovepress.comtandfonline.com Specifically, the binding affinity (Ki) for α2-adrenergic receptors is in the range of 500–10,000 nM. wikipedia.orgabsin.net This interaction is described as minimal alpha2-adrenoceptor activity. nih.govdovepress.com

Studies have explored the functional implications of this activity. For instance, sustained administration of pramipexole in rats led to a decrease in the sensitivity of alpha2-adrenergic cell body autoreceptors. nih.gov Another study investigating the behavioral effects of pramipexole found that the α2 antagonist atipamezole (B1667673) could counteract the reduction in locomotion induced by pramipexole. nih.gov This led to the hypothesis that atipamezole might increase the effective dose of pramipexole by elevating its concentration in blood plasma, possibly through competition for renal excretion or by blocking peripheral α2 binding sites. nih.gov However, other research suggests that the protective effects of pramipexole on light-induced retinal damage are not mediated by alpha-2 adrenoceptor activation, as the effect was not blocked by the alpha-2 adrenoceptor antagonist yohimbine. nii.ac.jp

Table 1: Pramipexole Affinity for Alpha2-Adrenergic Receptors

| Receptor | Affinity (Ki, nM) | Activity Level |

|---|---|---|

| α2-adrenergic | 500–10,000 wikipedia.orgabsin.net | Low / Minimal hres.cahres.canih.govdovepress.com |

Negligible Affinity for Serotonergic, Histaminergic, Adenosine (B11128), and Benzodiazepine (B76468) Receptors

Pramipexole demonstrates a high degree of selectivity for the dopamine D2 receptor subfamily, with markedly lower or negligible affinity for a range of other receptor types, including serotonergic, histaminergic, adenosine, and benzodiazepine receptors. hres.cahres.ca

Its affinity for various serotonin (B10506) (5-HT) receptor subtypes is generally low. For the 5-HT1A, 5-HT1B, and 5-HT1D receptors, pramipexole shows low affinity, with Ki values reported to be in the 500–10,000 nM range. wikipedia.orgabsin.net For the 5-HT2 receptor, its affinity is considered negligible, with Ki values greater than 10,000 nM. wikipedia.orgabsin.net

Pramipexole has a very low affinity for histamine (B1213489) H1 and H2 receptors. wikipedia.orghres.caresearchgate.net Similarly, its affinity for adenosine and benzodiazepine receptors is characterized as negligible or undetectable. hres.cahres.ca This high selectivity for dopamine D2-like receptors over these other receptor systems is a key feature of its pharmacological profile. researchgate.net

Table 2: Pramipexole Binding Affinity for Various Receptors

| Receptor Family | Receptor Subtype | Affinity (Ki, nM) |

|---|---|---|

| Serotonergic | 5-HT1A | 500–10,000 wikipedia.orgabsin.net |

| 5-HT1B | 500–10,000 wikipedia.orgabsin.net | |

| 5-HT1D | 500–10,000 wikipedia.orgabsin.net | |

| 5-HT2 | >10,000 wikipedia.orgabsin.net | |

| Histaminergic | H1 | >10,000 wikipedia.org |

| H2 | Very Low hres.ca | |

| Adenosine | - | Negligible / Undetectable hres.cahres.ca |

| Benzodiazepine | - | Negligible / Undetectable hres.cahres.ca |

Receptor Occupancy and Distribution Studies (Preclinical and Methodological)

Extrastriatal Dopamine D2/D3 Receptor Binding in Brain Regions

Preclinical and clinical studies using positron emission tomography (PET) have been instrumental in characterizing the binding of pramipexole to dopamine D2/D3 receptors in brain regions outside of the striatum. These studies are significant because the distribution of D3 receptors, for which pramipexole has a high affinity, is more prominent in extrastriatal areas compared to D2 receptors. nih.gov

A study involving healthy volunteers utilized PET with the radioligand ¹¹C-FLB 457 to quantify D2/D3 receptor occupancy after a single dose of pramipexole. nih.govplos.orgplos.orgnih.gov The results demonstrated that a 0.25 mg dose of pramipexole led to significant binding to D2/D3 receptors in several extrastriatal regions. plos.orgplos.orgnih.gov Specifically, significant occupancy was observed in the prefrontal cortex, amygdala, and both the medial and lateral thalamus. plos.orgnih.gov The estimated D2/D3 receptor occupancy rates were approximately 10.3% in the prefrontal cortex, 20.4% in the amygdala, 16.7% in the medial thalamus, and 14.9% in the lateral thalamus. plos.org

Another PET study using [¹⁸F]fallypride in Parkinson's disease patients on a therapeutic regimen of pramipexole also found significant receptor occupancy in extrastriatal areas. nih.govresearchgate.net This study reported occupancy at D2/D3 binding sites in the globus pallidus (8%), thalamus (9%), and substantia nigra (19%). nih.govresearchgate.net Notably, this study did not find discernible occupancy in the nucleus accumbens or other parts of the extended striatum, suggesting that the therapeutic effects of pramipexole may be mediated by its action at sites outside this region. nih.govresearchgate.net The findings in the thalamus are consistent with other studies, showing a 10-20% displacement of D2/D3 receptor radioligands following a pramipexole challenge. nih.gov

In vivo occupancy data from preclinical studies in rats also confirm that pramipexole occupies D3 receptors, with an ED50 of 0.018 mg/kg (p.o.). mdpi.com These studies collectively indicate that pramipexole effectively binds to and occupies D2/D3 receptors in key extrastriatal brain regions, which may be relevant to its therapeutic effects. plos.orgmdpi.com

Table 3: Pramipexole D2/D3 Receptor Occupancy in Human Extrastriatal Brain Regions (0.25 mg dose)

| Brain Region | Receptor Occupancy (%) | Reference |

|---|---|---|

| Prefrontal Cortex | 10.3% | plos.org |

| Amygdala | 20.4% | plos.org |

| Medial Thalamus | 16.7% | plos.org |

| Lateral Thalamus | 14.9% | plos.org |

| Globus Pallidus | 8% | nih.govresearchgate.net |

| Thalamus | 9% | nih.govresearchgate.net |

| Substantia Nigra | 19% | nih.govresearchgate.net |

Elucidation of Intracellular Signaling Cascades Mediated by Pramipexole 2+

G Protein-Coupled Receptor (GPCR) Signal Transduction

Pramipexole (B1678040) demonstrates a high affinity for the D2 subfamily of dopamine (B1211576) receptors, with a particular preference for the D3 receptor subtype. drugbank.com The binding of Pramipexole to these receptors initiates a conformational change that facilitates the coupling and activation of specific heterotrimeric G proteins, a crucial first step in its signal transduction pathway. nih.govacs.org

Gi/o/z Protein Activation and Coupling

Pramipexole is a potent agonist at the D2-like receptors, specifically the D2L and D3 receptor subtypes. nih.govacs.org Its binding to these receptors leads to the selective activation of the Gi/o family of G proteins. nih.govacs.orgresearchgate.net This activation is a key event in the canonical signaling pathway for D2-like receptors. acs.org Research using bioluminescence resonance energy transfer (BRET) assays has confirmed that pramipexole selectively promotes the activation of Gi/o/z proteins at all D2-like receptors. nih.govacs.orgresearchgate.net Studies have shown that Pramipexole is a full agonist at the D2L receptor, coupling to Gi1, and at the D3 receptor, coupling to Go1. nih.govacs.org However, it does not appear to activate the D4 receptor subtype's coupling to Go1. nih.govacs.org The interaction with Gi/o proteins is a critical step that dictates the subsequent downstream signaling events. acs.org

Modulation of Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Levels

The activation of Gi/o proteins by Pramipexole leads to the inhibition of adenylyl cyclase activity. acs.orgmolsoft.comresearchgate.net Adenylyl cyclase is an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. molsoft.comgenome.jp By inhibiting this enzyme, Pramipexole effectively reduces intracellular cAMP levels. nih.govacs.orgresearchgate.net This reduction in cAMP is a hallmark of D2-like receptor activation and is a primary mechanism through which Pramipexole exerts its cellular effects. nih.govacs.orggenome.jp Studies have consistently demonstrated that Pramipexole acts as a full agonist in its ability to decrease cAMP levels via D2-like receptors. acs.org

Exploration of Potential Gq Protein Coupling

While the primary signaling pathway for D2-like receptors involves Gi/o proteins, there is some evidence to suggest potential coupling to other G protein subtypes, including the Gq family. nih.govacs.orgresearchgate.net Some research has indicated that dopamine itself can induce Gq coupling at all five dopamine receptor subtypes. nih.govacs.orgresearchgate.net However, studies specifically examining Pramipexole have primarily highlighted its selectivity for Gi/o/z activation. nih.govacs.orgresearchgate.net In some experimental setups, to facilitate the measurement of G-protein mediated signaling, a chimeric G protein, Gqi, has been used to alter the D2 receptor's coupling to occur through Gq, resulting in an intracellular calcium flux. researchgate.netchemrxiv.org This artificial system allows for the study of receptor activation but does not necessarily reflect the natural coupling of Pramipexole to Gq proteins in vivo. researchgate.netchemrxiv.org Further research is needed to definitively elucidate the extent and physiological relevance of Pramipexole-mediated Gq protein coupling.

Downstream Cellular Effectors and Regulatory Pathways

The initial signal of Pramipexole binding to its receptors is amplified and diversified through the modulation of various downstream cellular effectors and regulatory pathways.

Calmodulin-Dependent Protein Kinase (CaMK) Activation

There is evidence to suggest that Pramipexole can influence the activity of Calmodulin-Dependent Protein Kinase (CaMK). researchgate.net In a mouse model of Parkinson's disease, Pramipexole was shown to normalize the reduced phosphorylation of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα), a key enzyme involved in neuroplasticity. researchgate.net The activation of CaMKII is often triggered by an increase in intracellular calcium levels. jcancer.org While the direct link between Pramipexole's primary signaling cascade and CaMKII activation is still under investigation, it may represent a distinct or parallel pathway contributing to its neuroprotective effects.

Data Tables

Table 1: Pramipexole(2+) G Protein Coupling and Downstream Effects

| Receptor Subtype | G Protein Coupled | Effect on Adenylyl Cyclase | Change in cAMP Levels | Reference |

| D2L | Gi1 | Inhibition | Decrease | nih.govacs.org |

| D3 | Go1 | Inhibition | Decrease | nih.govacs.org |

| D4 | No activation of Go1 observed | Not applicable | Not applicable | nih.govacs.org |

Table 2: Downstream Kinase Modulation by Pramipexole(2+)

| Kinase | Effect of Pramipexole(2+) | Associated Upstream Event | Reference |

| Protein Kinase A (PKA) | Decreased activity | Reduced cAMP levels | mdpi.comnih.gov |

| CaMKIIα | Normalized phosphorylation | Not fully elucidated | researchgate.net |

cAMP-Response Element Binding Protein (CREB) and Transcriptional Regulation

Pramipexole(2+), through its agonistic activity at dopamine D2 and D3 receptors, can influence the phosphorylation and subsequent activation of the transcription factor CREB. tandfonline.com Activated CREB plays a pivotal role in the transcriptional regulation of genes crucial for neuronal survival and function. nih.govuc.pt

Research has demonstrated that the signaling cascade initiated by Pramipexole(2+) can lead to the phosphorylation of CREB at its serine 133 residue. tandfonline.com This phosphorylation event is a critical step in enabling CREB to bind to cAMP response elements (CRE) in the promoter regions of target genes, thereby initiating their transcription. nih.gov One of the key target genes of CREB is the brain-derived neurotrophic factor (BDNF), a protein essential for neuronal growth, differentiation, and survival. mdpi.comresearchgate.net

Studies have shown that stimulation of dopamine receptors by agonists like Pramipexole(2+) can enhance the transcription of Beclin-1 (BECN1), a key regulator of autophagy, in a process that involves CREB phosphorylation. tandfonline.com This suggests a pathway where Pramipexole(2+) binding to D2/D3 receptors triggers a signaling cascade that culminates in CREB-mediated gene expression, potentially contributing to neuroprotective effects. tandfonline.com

The table below summarizes the key steps in Pramipexole(2+)-mediated CREB activation and its downstream effects.

| Step | Description | Key Molecules Involved | References |

| 1. Receptor Binding | Pramipexole(2+) binds to and activates Dopamine D2 and D3 receptors. | Pramipexole(2+), Dopamine D2/D3 Receptors | tandfonline.com |

| 2. Signal Transduction | Activation of intracellular signaling pathways. | G-proteins, adenylyl cyclase, cAMP | nih.gov |

| 3. CREB Phosphorylation | Protein kinases phosphorylate CREB at Serine 133. | Protein Kinase A (PKA), Calcium/calmodulin-dependent protein kinase IV (CAMK4) | tandfonline.com |

| 4. Gene Transcription | Phosphorylated CREB binds to CRE sites on DNA, initiating transcription of target genes. | pCREB, CRE, Target Genes (e.g., BDNF, BECN1) | tandfonline.commdpi.comresearchgate.net |

Intracellular Calcium Dynamics and Inositol (B14025) Triphosphate Receptor (IP3R) Signaling

Pramipexole(2+) has been shown to modulate intracellular calcium (Ca2+) levels, a critical second messenger involved in a myriad of cellular processes. tandfonline.comnih.gov The activation of D2-like dopamine receptors by Pramipexole(2+) can lead to an elevation of intracellular Ca2+. tandfonline.com This increase in cytosolic Ca2+ can be initiated through G-protein-coupled receptor (GPCR) mediated pathways that involve the activation of phospholipase C (PLC). drexel.edu

PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. mdpi.comacs.org This released calcium can then participate in various signaling cascades. mdpi.com

Research indicates that the increase in intracellular Ca2+ triggered by Pramipexole(2+) is a key event in the signaling pathway leading to the phosphorylation of CAMK4 and subsequently CREB. tandfonline.com This highlights a direct link between Pramipexole(2+)-induced calcium signaling and the transcriptional regulation of neuroprotective genes. Furthermore, studies have shown that Pramipexole(2+) can reduce mitochondrial Ca2+ levels following an ischemic event, suggesting a role in mitigating calcium-induced cell death pathways. nih.gov

Differential Engagement of Presynaptic Autoreceptors vs. Postsynaptic Receptors

Pramipexole(2+) exhibits a distinct pattern of activity at presynaptic and postsynaptic dopamine receptors, which is fundamental to its mechanism of action. researchgate.net

At lower concentrations, Pramipexole(2+) preferentially stimulates presynaptic D2 and D3 autoreceptors. researchgate.netnih.gov These autoreceptors function as a negative feedback mechanism, and their activation leads to a suppression of dopamine synthesis and release from the presynaptic terminal. researchgate.netnih.govresearchgate.net By acting as an agonist at these sites, Pramipexole(2+) effectively reduces the firing rate of dopaminergic neurons and diminishes the amount of dopamine released into the synaptic cleft. researchgate.net This action is thought to contribute to its therapeutic effects by reducing the metabolic demand on already compromised dopaminergic neurons. nih.gov

At higher concentrations, Pramipexole(2+) acts on postsynaptic D2 and D3 receptors. researchgate.netnih.gov In conditions where dopamine levels are depleted, such as in Parkinson's disease, the stimulation of these postsynaptic receptors by Pramipexole(2+) becomes more prominent. researchgate.net By directly stimulating these receptors, Pramipexole(2+) mimics the effect of dopamine, thereby compensating for the reduced endogenous dopamine signaling. nih.gov Pramipexole has a higher affinity for the D3 receptor subtype compared to the D2 or D4 subtypes. tandfonline.comresearchgate.net The stimulation of postsynaptic D2 and D3 receptors in the striatum is believed to be a key mechanism by which Pramipexole(2+) alleviates motor symptoms. researchgate.netnih.gov

The table below illustrates the differential receptor engagement of Pramipexole(2+).

| Receptor Location | Receptor Subtype(s) | Effect of Pramipexole(2+) | Consequence | References |

| Presynaptic | D2, D3 | Agonism (high affinity) | Suppression of dopamine synthesis and release | researchgate.netnih.govnih.govresearchgate.net |

| Postsynaptic | D2, D3 | Agonism (effective at higher concentrations or in dopamine-depleted states) | Mimics dopamine action, restores signaling | researchgate.netnih.govnih.gov |

Neurobiological Investigations of Pramipexole 2+ in Preclinical Models: Focus on Neuroprotection and Cellular Resilience

Mechanisms of Oxidative Stress Attenuation

Oxidative stress is a key contributor to neuronal damage in various neurological conditions. doaj.orgmdpi.com Pramipexole(2+) has demonstrated a robust ability to counteract this pathological process through several distinct, yet interconnected, mechanisms.

Pramipexole(2+) possesses intrinsic antioxidant properties, enabling it to directly neutralize harmful free radicals. Due to its low oxidation potential, the compound can act as an effective scavenger of oxyradicals. nih.gov In vitro studies have confirmed this capability, showing that Pramipexole(2+) scavenges radicals like the hydroxyl free radical and the ABTS+ radical in a concentration-dependent manner. researchgate.netdntb.gov.ua This direct scavenging activity represents a first line of defense against oxidative damage.

Beyond scavenging existing free radicals, Pramipexole(2+) actively inhibits the production of new reactive oxygen species (ROS). nih.gov Preclinical studies have shown that it reduces the levels of oxygen radicals produced by neurotoxins like methylpyridinium ion (MPP+) in cell cultures and in vivo. nih.govdntb.gov.ua It also inhibits ROS generation induced by hydrogen peroxide (H2O2) and mitigates the production of mitochondrial ROS following ischemic events and traumatic brain injury. nih.govnih.govbiologists.com

Pramipexole(2+) reinforces the cell's own antioxidant defenses. Research shows that treatment with Pramipexole(2+) increases the cellular levels of glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov Furthermore, it elevates the activity of key antioxidant enzymes, including glutathione peroxidase (GSH-Px), catalase, and superoxide (B77818) dismutase. nih.govnih.govbiologists.com This enhancement of the cellular antioxidant machinery provides sustained protection against oxidative insults.

| Enzyme/Compound | Model System | Observed Effect of Pramipexole(2+) |

| Glutathione (GSH) | MES 23.5 cell cultures | Increased cellular levels nih.gov |

| Glutathione Peroxidase (GSH-Px) | MES 23.5 cell cultures; Rat TBI model | Elevated activity nih.govbiologists.com |

| Catalase | MES 23.5 cell cultures | Elevated activity nih.gov |

| Superoxide Dismutase (SOD) | Rat TBI model | Increased activity nih.govbiologists.com |

A pivotal mechanism underlying the antioxidant effects of Pramipexole(2+) is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govbiologists.com Nrf2 is a transcription factor that regulates the expression of numerous cytoprotective genes in response to oxidative stress. doaj.orgnih.gov Studies in models of traumatic brain injury demonstrate that Pramipexole(2+) treatment accelerates the translocation of Nrf2 into the nucleus, subsequently upregulating the expression of the potent antioxidant enzyme HO-1. nih.govbiologists.comnih.gov This activation is considered a key mediator of its neuroprotective effects against oxidative damage. biologists.compeerj.com

The damaging effects of oxidative stress extend to cellular membranes through a process called lipid peroxidation. Pramipexole(2+) has been shown to effectively inhibit this process. In preclinical models using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), Pramipexole(2+) treatment significantly inhibited the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. nih.gov This protective action helps maintain the integrity of neuronal membranes against oxidative attack.

Anti-Apoptotic and Pro-Survival Cellular Pathways

In addition to combating oxidative stress, Pramipexole(2+) directly intervenes in cellular pathways that regulate programmed cell death, or apoptosis, thereby promoting neuronal survival. Its anti-apoptotic actions are independent of its dopamine (B1211576) receptor activity. nih.govherts.ac.uk

Key findings from preclinical studies demonstrate that Pramipexole(2+) can:

Inhibit Caspase Activation: It reduces the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade, in response to toxins like MPP+, rotenone (B1679576), and H2O2. nih.govpeerj.comnih.gov

Prevent Cytochrome c Release: Pramipexole(2+) stabilizes mitochondrial function, preventing the release of cytochrome c from the mitochondria into the cytosol—a key step that initiates the intrinsic apoptotic pathway. nih.govbiologists.comnih.gov

Modulate Bcl-2 Family Proteins: The compound favorably alters the balance of pro- and anti-apoptotic proteins. It has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, resulting in a reduced Bax/Bcl-2 ratio that favors cell survival. biologists.comnih.govpeerj.comnih.gov

Preserve Mitochondrial Membrane Potential: By interfering with apoptotic signaling, Pramipexole(2+) helps to prevent the collapse of the mitochondrial membrane potential, a critical event in the progression of cell death. nih.govnih.gov

| Apoptotic Marker | Model System | Observed Effect of Pramipexole(2+) |

| Caspase-3 Activation | SH-SY5Y & JK cells; PC12 cells; SCI model | Reduced nih.govpeerj.comnih.gov |

| Cytochrome c Release | SH-SY5Y & JK cells; PC12 cells | Decreased nih.govnih.gov |

| Bax/Bcl-2 Ratio | Rat TBI model; Ischemia model; PD model | Reduced biologists.comnih.govnih.gov |

| Mitochondrial Membrane Potential | SH-SY5Y & JK cells; Rat TBI model | Restored/Prevented fall nih.govnih.gov |

Through this dual approach of mitigating oxidative stress and inhibiting apoptotic pathways, preclinical evidence strongly suggests that Pramipexole(2+) possesses significant neuroprotective capabilities that contribute to enhanced cellular resilience in the face of neurotoxic and ischemic insults.

Mitochondrial Integrity and Bioenergetic Efficiency Enhancement

Emerging evidence strongly suggests that a significant component of the neuroprotective effects of Pramipexole(2+) is linked to its ability to preserve mitochondrial health and enhance energy production within neuronal cells. researchgate.net This is crucial, as mitochondrial dysfunction is a key pathological feature in many neurodegenerative disorders.

Preclinical studies have consistently demonstrated that Pramipexole(2+) can prevent the decline in mitochondrial membrane potential, a critical indicator of mitochondrial health. For instance, in cellular models of neurotoxicity using agents like MPP+ and rotenone, pre-incubation with pramipexole (B1678040) effectively prevented the fall in mitochondrial membrane potential. nih.gov This restorative effect has also been observed in in vivo models of ischemic stroke, where post-stroke treatment with pramipexole elevated the mitochondrial membrane potential. nih.govnih.gov

By preserving mitochondrial function, Pramipexole(2+) contributes to the enhanced production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Studies have shown that treatment with pramipexole can lead to increased ATP levels, thereby improving cellular bioenergetics. researchgate.net This enhancement of mitochondrial oxidative phosphorylation is a key aspect of its neuroprotective action, helping neurons to withstand metabolic stress. nih.govnih.gov

Pramipexole(2+) has been shown to directly interact with and inhibit the mitochondrial permeability transition pore (mtPTP). nih.gov The opening of this pore is a critical event in the mitochondrial pathway of apoptosis, leading to the release of pro-apoptotic factors. uni.lu Research using patch-clamp techniques has revealed that pramipexole powerfully blocks the mtPTP in a reversible manner. nih.gov This inhibition prevents Ca2+-triggered mitochondrial swelling and the subsequent release of cytochrome c, thereby halting the progression of apoptotic cell death. nih.govnih.govnih.gov

Interference with Caspase-Dependent Apoptotic Pathways

Pramipexole(2+) exerts significant anti-apoptotic effects by interfering with the caspase cascade, a family of proteases that are central to the execution of apoptosis. In various preclinical models, pramipexole has been shown to reduce the activation of key executioner caspases, such as caspase-3. nih.govnih.gov By inhibiting this downstream effector, pramipexole effectively blocks the final steps of the apoptotic process, thereby promoting cell survival. nih.govnih.gov Studies have demonstrated that both the R(+) and S(-) stereoisomers of pramipexole can inhibit the activation of caspases induced by neurotoxins like MPP+ and beta-amyloid peptide. nih.gov

Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., Bax/Bcl2 Ratio)

The commitment of a cell to apoptosis is tightly regulated by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Pramipexole(2+) has been found to favorably modulate this balance. In a rat model of Parkinson's disease, pramipexole treatment led to a notable decrease in the expression of the pro-apoptotic protein Bax and a significant increase in the expression of the anti-apoptotic protein Bcl-2. nih.gov Similarly, in a cell model of Parkinson's disease, pramipexole treatment was able to reverse the increase in Bax levels and the decrease in Bcl-2 levels induced by the neurotoxin MPP+. nih.gov This shift in the Bax/Bcl-2 ratio towards a pro-survival state is a key mechanism underlying the anti-apoptotic effects of pramipexole. nih.govbiologists.com

Inhibition of Cytochrome-c Release

A critical step in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. Pramipexole(2+) has been shown to effectively inhibit this process. By stabilizing the mitochondrial membrane and inhibiting the opening of the mtPTP, pramipexole prevents the translocation of cytochrome c. nih.govnih.govnih.gov This has been observed in both cell culture models of neurotoxicity and in animal models of ischemic stroke. nih.govnih.govnih.govnih.gov The inhibition of cytochrome c release prevents the formation of the apoptosome and the subsequent activation of the caspase cascade, thereby preserving neuronal integrity. biologists.com

Table 1: Summary of Preclinical Findings on the Neuroprotective Mechanisms of Pramipexole(2+)

| Mechanism | Key Findings | Model System(s) |

|---|---|---|

| Mitochondrial Integrity | ||

| Restoration of Membrane Potential | Prevented fall in mitochondrial membrane potential induced by MPP+ and rotenone. nih.gov Elevated mitochondrial membrane potential after ischemic stroke. nih.govnih.gov | SH-SY5Y cells, JK cells, Rat model of ischemic stroke |

| Enhancement of ATP Production | Enhanced ATP levels and improved cellular bioenergetics. researchgate.net | Aβ1-42-treated rats |

| Inhibition of mtPTP Opening | Directly blocked the mtPTP with an IC50 of 500 nM. nih.gov Inhibited Ca2+-triggered mitochondrial swelling. nih.gov | Isolated mitochondria |

| Apoptotic Pathways | ||

| Caspase Inhibition | Reduced caspase-3 activation. nih.govnih.gov Inhibited activation of caspases 9 and 3. nih.gov | SH-SY5Y cells, PC12 cells |

| Regulation of Bcl-2 Family Proteins | Decreased Bax expression and increased Bcl-2 expression. nih.govnih.gov | Rat and cell models of Parkinson's disease |

| Inhibition of Cytochrome-c Release | Decreased the release of cytochrome c. nih.govnih.gov Inhibited the transfer of cytochrome c from mitochondria to cytosol. nih.govnih.gov | SH-SY5Y cells, PC12 cells, Rat model of ischemic stroke |

Modulation of Neurogenesis and Synaptic Plasticity

Recent preclinical research has illuminated the capacity of Pramipexole(2+) to influence fundamental processes of neuronal growth and connectivity, specifically neurogenesis and synaptic plasticity. These investigations highlight the compound's potential to foster cellular resilience within the adult brain.

Studies utilizing animal models have demonstrated that pramipexole can positively modulate adult neurogenesis, particularly within the dentate gyrus of the hippocampus. In a mouse model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), long-term treatment with pramipexole was found to normalize the decreased neurogenesis in the hippocampal dentate gyrus. nih.gov This restorative effect on the proliferation of neural progenitor cells suggests a potential mechanism for counteracting pathological insults that impair the brain's innate regenerative capacities. documentsdelivered.com Further research in adult mouse models has shown that pramipexole can induce the proliferation of cells derived from the sub-ventricular zone (SVZ), another key neurogenic niche. researchgate.net This treatment not only increased the number of cells but also promoted their differentiation towards a neuronal lineage, as indicated by the enhanced expression of the mature neuronal marker, microtubule-associated protein (MAP2). researchgate.net The pro-neurogenic effects of pramipexole are thought to contribute to its broader neurorestorative potential.

Neuroinflammatory Response Modulation

Pramipexole(2+) has been shown to exert significant immunomodulatory effects, particularly by mitigating neuroinflammatory processes that contribute to neuronal damage in various neuropathological conditions.

A key aspect of pramipexole's anti-inflammatory profile is its ability to suppress the release of pro-inflammatory cytokines. In a rat model of Parkinson's disease, pramipexole administration led to a downregulation in the mRNA expression and concentrations of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the central nervous system. nih.gov Similarly, in studies using human monocyte cell cultures stimulated with lipopolysaccharide (LPS), pramipexole significantly blunted the release of Interleukin-1beta (IL-1β). nih.gov Research in a mouse model of experimental autoimmune encephalomyelitis also demonstrated that pramipexole treatment attenuated the production of IL-17, IL-1β, and TNF-α in peripheral lymphoid tissues. researchgate.net This reduction in the production of key inflammatory mediators underscores the compound's potential to create a more favorable microenvironment for neuronal survival.

The mechanism underlying pramipexole's anti-inflammatory effects involves the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes. Research has shown that pramipexole can inhibit the activation of the NF-κB pathway. In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, pramipexole treatment reversed the upregulation of NF-κB. nih.gov Further studies have elaborated on this, demonstrating that pramipexole can alleviate pain hypersensitivity by decreasing the activation of microglia and astrocytes through the NF-κB/p-p65 pathway in the dorsal horn of the spinal cord. nih.gov This inhibitory action on a pivotal inflammatory signaling cascade provides a molecular basis for the compound's neuroprotective properties.

Neuroprotective Efficacy in In Vitro and In Vivo Neurotoxicity Models

The neuroprotective capabilities of Pramipexole(2+) have been extensively documented in various preclinical models of neurotoxicity, where it has shown a consistent ability to shield neurons from toxic insults.

Pramipexole has demonstrated robust protective effects against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I used to model Parkinson's disease. In in vitro studies using various neuronal cell cultures, pramipexole has been shown to attenuate the neurotoxic effects of MPP+. researchgate.net This protection is linked to several mechanisms, including the compound's antioxidant and free-radical scavenging actions. researchgate.net Pramipexole has been found to reduce the levels of reactive oxygen species produced by MPP+ in SH-SY5Y neuroblastoma cells and in the rat striatum. nih.gov Furthermore, it inhibits the opening of the mitochondrial permeability transition pore, a critical event in the cell death cascade induced by MPP+. nih.gov

In in vivo studies, pramipexole also confers protection against the precursor to MPP+, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In a mouse model, pretreatment with pramipexole completely prevented the loss of tyrosine hydroxylase-immunoreactive neurons in the substantia nigra and ventral tegmental area following MPTP administration. nih.gov One of the proposed mechanisms for this in vivo protection is the downregulation of the dopamine transporter, which reduces the uptake of the toxic metabolite MPP+ into dopaminergic neurons. nih.gov More recent studies have also elucidated that pramipexole can inhibit MPP+-induced neurotoxicity in neuroblastoma cells by modulating the miR-494-3p/Brain-Derived Neurotrophic Factor (BDNF) axis, thereby attenuating apoptosis, inflammation, and oxidative stress. nih.gov

Interactive Data Table: Summary of Pramipexole's Effects in Preclinical Models

| Section | Subsection | Model System | Key Finding | Reference(s) |

| 4.3 | 4.3.1 | 6-OHDA Mouse Model | Normalized decreased hippocampal neurogenesis | nih.gov |

| 4.3 | 4.3.1 | Adult Mouse SVZ Cells | Induced cell proliferation and neuronal differentiation | researchgate.net |

| 4.4 | 4.4.1 | PD Rat Model | Downregulated IL-6 and TNF-α | nih.gov |

| 4.4 | 4.4.1 | Human Monocytes | Blunted IL-1β release | nih.gov |

| 4.4 | 4.4.2 | 6-OHDA Rat Model | Reversed upregulation of NF-κB | nih.gov |

| 4.5 | 4.5.1 | Neuronal Cell Cultures | Attenuated MPP+ neurotoxicity | researchgate.net |

| 4.5 | 4.5.1 | SH-SY5Y Cells | Reduced MPP+-induced reactive oxygen species | nih.gov |

| 4.5 | 4.5.1 | MPTP Mouse Model | Prevented dopaminergic neuron loss | nih.gov |

| 4.5 | 4.5.1 | Neuroblastoma Cells | Inhibited neurotoxicity via miR-494-3p/BDNF axis | nih.gov |

Protection Against Rotenone-Induced Cellular Damage

Pramipexole(2+) has demonstrated significant neuroprotective effects in preclinical models of rotenone-induced cellular damage, a model often used to simulate the neurodegenerative processes associated with Parkinson's disease. Rotenone, a pesticide, induces neurotoxicity primarily by inhibiting mitochondrial complex I, leading to oxidative stress and dopaminergic neuronal death.

In a study involving mice treated with rotenone for 28 days, co-administration of pramipexole inhibited the loss of dopamine (DA) neurons in the substantia nigra pars compacta and mitigated associated motor deficits. nih.gov Furthermore, pramipexole treatment reduced the immunoreactivity for alpha-synuclein (B15492655), a protein central to the pathology of Parkinson's disease, and inhibited its oligomerization in vitro. nih.gov The neuroprotective mechanisms of pramipexole in this model are believed to be multifaceted, involving the scavenging of hydroxyl radicals and the induction of the anti-apoptotic protein Bcl-2. nih.gov

Another study in a rotenone-induced mouse model of Parkinson's disease demonstrated that pramipexole treatment counteracted the decline in locomotor activity and catalepsy. medicaljournalofcairouniversity.net Immunohistochemical analysis revealed that pramipexole inhibited the loss of tyrosine hydroxylase (TH)-immunopositive neurons, which are indicative of dopaminergic neurons, in the substantia nigra pars compacta. medicaljournalofcairouniversity.netekb.eg Biochemically, pramipexole treatment reversed the rotenone-induced decrease in midbrain DA levels. medicaljournalofcairouniversity.net It also ameliorated the increase in malondialdehyde and nitric oxide levels, markers of oxidative stress, while restoring the total antioxidant capacity. medicaljournalofcairouniversity.net These findings suggest that the neuroprotective effect of pramipexole against rotenone is mediated by inhibiting oxidative and nitrosative stress and maintaining the cellular antioxidant status. medicaljournalofcairouniversity.net

Table 1: Effects of Pramipexole(2+) on Rotenone-Induced Neurotoxicity

| Model System | Key Findings | Mechanistic Insights | Reference |

|---|---|---|---|

| Rotenone-treated mice | Inhibited DA neuronal death and motor deficits; Reduced alpha-synuclein immunoreactivity. | Scavenging of hydroxyl radicals; Induction of Bcl-2 protein. | nih.gov |

| Rotenone-intoxicated mice | Improved locomotor activity; Inhibited loss of TH-immunopositive neurons. | - | ekb.eg |

| Rotenone-induced PD model in mice | Counteracted locomotor deficits; Reversed decrease in midbrain DA levels; Ameliorated oxidative stress markers. | Inhibition of oxidative and nitric oxide overproduction; Maintenance of cellular antioxidant status. | medicaljournalofcairouniversity.net |

Protection Against 6-Hydroxydopamine (6-OHDA)-Induced Dopaminergic Lesions

The neuroprotective properties of pramipexole(2+) have also been extensively studied in the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, leading to a Parkinsonian phenotype in animal models.

Research has shown that pramipexole protects dopaminergic neurons from the toxic effects of 6-OHDA. nih.gov This protective effect is linked to the modulation of paraplegin, a mitochondrial regulatory protein. nih.gov In vivo and in primary cultured neurons, 6-OHDA treatment was found to decrease the immunoreactivity of both tyrosine hydroxylase (TH) and paraplegin. nih.gov Pretreatment with pramipexole, a dopamine D3 receptor agonist, protected TH reactivity and restored paraplegin expression to control levels in the presence of 6-OHDA. nih.gov This suggests that the D3 receptor agonism of pramipexole is crucial for its neuroprotective action in this context. nih.govhoustonmethodist.org

Further studies have elucidated the anti-inflammatory and molecular pathways involved in pramipexole's protection against 6-OHDA. In a rat model of Parkinson's disease induced by 6-OHDA, pramipexole treatment improved motor behavior and rescued the loss of TH-positive neurons. nih.gov Mechanistically, pramipexole was found to upregulate the expression of Nuclear receptor subfamily 4 group A member 2 (Nurr1) and downregulate the expression of α-synuclein and nuclear factor kappa B (NF-κB), key players in neuroinflammation and neuronal survival. nih.gov Additionally, in a co-culture model, pramipexole-treated regulatory T cells (Tregs) showed significant protective effects on human dopaminergic neurons challenged with 6-OHDA, a mechanism involving the release of the anti-inflammatory cytokine IL-10. nih.govnih.gov

Table 2: Effects of Pramipexole(2+) on 6-OHDA-Induced Dopaminergic Lesions

| Model System | Key Findings | Mechanistic Insights | Reference |

|---|---|---|---|

| In vivo (substantia nigra) and primary cultured neurons | Preserved TH and paraplegin immunoreactivity. | Modulation of the mitochondrial regulation protein paraplegin via D3 receptor agonism. | nih.gov |

| 6-OHDA-induced PD rat model | Improved motor behavior; Rescued TH-positive neurons. | Upregulation of Nurr1; Downregulation of α-synuclein and NF-κB. | nih.gov |

| Co-culture of human dopaminergic neurons and regulatory T cells | Protected dopaminergic neurons from 6-OHDA-induced damage. | Mediated by IL-10 release from pramipexole-treated Treg cells. | nih.govnih.gov |

Attenuation of Glutamate-Induced Excitotoxicity

Pramipexole(2+) has been shown to protect neurons from glutamate-induced excitotoxicity, a pathological process implicated in various neurodegenerative diseases where excessive activation of glutamate (B1630785) receptors leads to neuronal damage and death.

In primary cultured mesencephalic neurons, glutamate was found to cause selective dopaminergic neuronal death, a process dependent on the endogenous dopamine content. nih.govelsevierpure.com Pramipexole effectively blocked this glutamate-induced dopaminergic neuronal death without affecting the glutamate-induced calcium influx. nih.govelsevierpure.com Interestingly, this neuroprotective effect was found to be independent of dopamine receptor stimulation, as it was not blocked by a dopamine D2-type receptor antagonist, and both the active S(-)- and inactive R(+)-enantiomers of pramipexole were equally effective. nih.govelsevierpure.com The proposed mechanism for this protection is the reduction of intracellular dopamine content by pramipexole, thereby mitigating dopamine-mediated excitotoxicity. nih.govelsevierpure.com

In a postnatal organotypic culture model of rat spinal motor neuron degeneration, treatment with glutamate resulted in motor neuron loss and decreased activity of choline (B1196258) acetyltransferase (ChAT). neurores.org Co-treatment with pramipexole demonstrated a protective effect against this motor neuron death and the associated decrease in ChAT activity. neurores.org This neuroprotective action against glutamate-induced neurotoxicity in spinal motor neurons is also suggested to be independent of dopamine receptors and potentially related to its antioxidant or free radical scavenging properties. neurores.org

Table 3: Effects of Pramipexole(2+) on Glutamate-Induced Excitotoxicity

| Model System | Key Findings | Mechanistic Insights | Reference |

|---|---|---|---|

| Primary cultured mesencephalic neurons | Blocked selective dopaminergic neuronal death induced by glutamate. | Reduction of intracellular dopamine content, independent of dopamine receptor activation. | nih.govelsevierpure.com |

| Postnatal organotypic culture of rat spinal motor neurons | Protected against motor neuron death and decreased ChAT activity. | Independent of dopamine receptors; potentially related to antioxidant or free radical scavenging actions. | neurores.org |

Efficacy in Cerebral Ischemia-Reperfusion Injury Models

Pramipexole(2+) has demonstrated neuroprotective efficacy in preclinical models of cerebral ischemia-reperfusion injury, a condition characterized by an initial restriction of blood supply to the brain followed by the restoration of blood flow, leading to oxidative damage and neuronal cell death.

In a rat model of transient middle cerebral artery occlusion (tMCAO), post-stroke administration of pramipexole promoted neurological recovery, as evidenced by improved neurobehavioral test scores and reduced infarction volume. doaj.orgbiologists.com The neuroprotective effects of pramipexole in this model are strongly associated with its ability to preserve mitochondrial function. doaj.orgnih.gov Treatment with pramipexole reduced mitochondrial levels of reactive oxygen species (ROS) and Ca2+ after ischemia. doaj.orgresearchgate.net It also elevated the mitochondrial membrane potential and mitochondrial oxidative phosphorylation. doaj.orgresearchgate.net Furthermore, pramipexole was shown to inhibit the transfer of cytochrome c from the mitochondria to the cytosol, a key step in the apoptotic cascade, and inhibited the mitochondrial permeability transition pore. doaj.orgbiologists.com

In a model of global cerebral ischemia/reperfusion (GCI/R) injury in rats, pramipexole treatment improved neurological behaviors, enhanced the morphology of neurons, and increased the number of surviving neurons in the hippocampal CA1 region. nih.gov The underlying mechanism in this model was linked to the inhibition of ferroptosis, a form of iron-dependent cell death. nih.gov Pramipexole treatment restored mitochondrial ultrastructure, decreased tissue iron concentration and malondialdehyde (MDA) levels, and increased glutathione (GSH) concentration in the brain. nih.gov This was associated with the induction of the Nrf2/GPX4/SLC7A11 pathway, a key regulator of antioxidant defense and ferroptosis. nih.gov

Table 4: Effects of Pramipexole(2+) on Cerebral Ischemia-Reperfusion Injury

| Model System | Key Findings | Mechanistic Insights | Reference |

|---|---|---|---|

| Transient middle cerebral artery occlusion (tMCAO) in rats | Promoted neurological recovery; Reduced infarction volume. | Reduced mitochondrial ROS and Ca2+; Elevated mitochondrial membrane potential and oxidative phosphorylation; Inhibited cytochrome c release. | doaj.orgbiologists.comresearchgate.net |

| Global cerebral ischemia/reperfusion (GCI/R) in rats | Improved neurological behaviors; Increased neuronal survival in hippocampus. | Inhibition of ferroptosis via the Nrf2/GPX4/SLC7A11 pathway; Decreased tissue iron and MDA; Increased GSH. | nih.gov |

Computational Chemistry and Structural Biology of Pramipexole 2+ Interactions

Molecular Docking Simulations of Pramipexole(2+)

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the interactions between a ligand, such as Pramipexole(2+), and its receptor at a molecular level.

Pramipexole (B1678040) is a dopamine (B1211576) agonist that exhibits high selectivity and specificity for the D2 subfamily of dopamine receptors, with a notable preferential affinity for D3 receptors. dominapharm.comnih.gov Molecular docking studies have been employed to elucidate the binding modes and affinities of Pramipexole(2+) with both dopamine D2 and D3 receptors. researchgate.nete3s-conferences.org

Research indicates that pramipexole binds selectively to the D2 dopamine receptor subfamilies. researchgate.net It acts as a full agonist at the D2 subfamily of dopamine receptors, showing higher selectivity for D3 over D2 and D4 receptors. nih.gov The binding affinity of pramipexole for cloned human D2 and D3 receptors has been reported with inhibition constants (Ki) of 3.9 nM and 0.5 nM, respectively. plos.org This highlights its higher affinity for the D3 receptor subtype. dominapharm.complos.orgdrugbank.com

Docking studies with pramipexole derivatives have shown free binding energy values for the dopamine receptor in the range of -2.81 to -5.84 kcal/mol. e3s-conferences.org In one study, the binding affinity of pramipexole with the D2 receptor was reported as -6.8 kcal/mol. tjnpr.org Another study utilizing MM/PBSA calculations found the binding energy of pramipexole with the CLOCK-BMAL1 complex to be -168.05 ± 1.21 kJ mol−1 and with the CRY1-PER2 complex to be -233.28 ± 2.11 kJ mol−1. chemmethod.com

Table 1: Binding Affinities of Pramipexole with Dopamine Receptors and Other Protein Complexes

| Receptor/Protein Complex | Method | Binding Affinity/Energy | Reference |

|---|---|---|---|

| Dopamine D2 Receptor | Molecular Docking | -6.8 kcal/mol | tjnpr.org |

| Dopamine D3 Receptor | Inhibition Constant (Ki) | 0.5 nmol/L | plos.org |

| Dopamine D2 Receptor | Inhibition Constant (Ki) | 3.9 nmol/L | plos.org |

| Dopamine Receptor (Derivatives) | Molecular Docking | -2.81 to -5.84 kcal/mol | e3s-conferences.org |

| CLOCK-BMAL1 Complex | MM/PBSA | -168.05 ± 1.21 kJ mol−1 | chemmethod.com |

| CRY1-PER2 Complex | MM/PBSA | -233.28 ± 2.11 kJ mol−1 | chemmethod.com |

The interaction between Pramipexole(2+) and its target receptors is characterized by specific molecular interactions. The basic nitrogen in the pramipexole structure is considered critical for receptor binding. acs.org Molecular docking has revealed that pramipexole's interactions with dopamine receptors are a key area of study. researchgate.net

Cryo-electron microscopy structures of the human D3 receptor in complex with pramipexole have revealed distinct agonist binding modes compared to antagonist-bound structures. nih.gov These studies provide insights into the conformational signatures for ligand-induced receptor activation. nih.gov Analysis of pramipexole derivative PD-7 showed interactions with amino acid residues Leu347, Leu343, Tyr198, Leu199, Glu202, Phe201, and Val203 through hydrophobic and hydrogen bond interactions. e3s-conferences.org

Various computational methods are used to evaluate the binding energies of Pramipexole(2+) with its receptors. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach to predict ligand-binding affinities. tjnpr.org

Studies have reported the binding energy of pramipexole with dopamine D2 and D3 receptors to be higher than some of its derivatives. researchgate.net One molecular dynamics study reported MM/PBSA values for the DRD2_PRP (pramipexole) complex. tjnpr.org Another study calculated the binding energy of pramipexole with the CRY1-PER2 complex as -233.28 ± 2.11 kJ mol−1 and with the CLOCK-BMAL1 complex as -168.05 ± 1.21 kJ mol−1 using MM/PBSA calculations. chemmethod.com Furthermore, molecular docking studies on pramipexole derivatives have yielded free binding energy values ranging from -2.81 to -5.84 kcal/mol for the dopamine receptor. e3s-conferences.org

Table 2: Calculated Binding Energies of Pramipexole

| Complex | Method | Binding Energy | Reference |

|---|---|---|---|

| Pramipexole-Dopamine Receptor Derivatives | Molecular Docking | -2.81 to -5.84 kcal/mol | e3s-conferences.org |

| Pramipexole-CLOCK-BMAL1 | MM/PBSA | -168.05 ± 1.21 kJ mol−1 | chemmethod.com |

| Pramipexole-CRY1-PER2 | MM/PBSA | -233.28 ± 2.11 kJ mol−1 | chemmethod.com |

Molecular Dynamics Simulations of Pramipexole(2+)-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-receptor complexes over time.

MD simulations have been utilized to investigate the conformational stability of dopamine D2 and D3 receptors when complexed with ligands like Pramipexole(2+). researchgate.netplos.org These simulations, often performed in a membrane environment, help to refine the receptor models and understand their dynamic behavior. plos.org One study indicated that the control drug ligand rotigotine (B252) and thymoquinone (B1682898) could better preserve the conformational stability of the DRD2 protein than other ligands, including pramipexole. tjnpr.orgtjnpr.org The stability of the interaction between the ligand and the targeted protein complexes is ascertained using molecular docking data, where a low binding affinity indicates a more stable interaction. tjnpr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR models focused solely on Pramipexole(2+) are not detailed in the provided search results, the principles of QSAR are relevant to understanding its activity. QSAR models can confirm that the subtype selectivity of ligands arises from differences in the binding site contours and that hydrophobic interactions are often the major contributors to binding affinity, with hydrogen bonding providing specificity. acs.org The development of QSAR models relies on statistical parameters to ensure their reliability and predictive capacity. researchgate.net

Quantum Chemical Investigations and Theoretical Reactivity Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of molecular systems. e3s-conferences.orgnih.gov For Pramipexole(2+), these computational methods provide a detailed understanding of its behavior at the molecular level, which is crucial for interpreting its interactions within biological systems. Theoretical studies have been conducted using various DFT methods and basis sets, such as B3LYP with 6-311G(d,p) and cc-pVTZ basis sets, or the PBE functional with cc-pVDZ-PP/cc-pVTZ, to compute its molecular properties. researchgate.netnih.gov These investigations analyze the molecule's frontier molecular orbitals, chemical hardness, and electronic chemical potential to predict its stability and reactivity. e3s-conferences.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysisnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In computational studies of pramipexole, the HOMO and LUMO energies have been calculated to predict its electronic behavior. e3s-conferences.orgnih.gov For instance, analysis of pramipexole's interaction with gold nanoclusters (AuN) shows that the primary bonding contribution is the forward donation of electrons from the HOMO of pramipexole to the LUMO of the gold cluster. nih.gov This indicates that in this interaction, pramipexole primarily acts as an electron donor. nih.gov The energy differences between the HOMO of pramipexole and the LUMO of different gold clusters (N=6, 8, 20) were found to be significantly smaller than the reverse, confirming that the electron transfer from pramipexole to the gold clusters is more effective. nih.gov

Energy calculations for pramipexole and its derivatives have been performed using Gaussian 09 software with the Density Functional Theory (DFT) method and a 6-31G basis set to obtain HOMO and LUMO energy values. e3s-conferences.org The stability of these compounds can be predicted by analyzing these frontier orbital energies. e3s-conferences.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pramipexole | -5.877 | -0.600 | 5.277 |

| PD-7 (Derivative) | -5.877 | -0.639 | 5.238 |

Chemical Hardness and Electronic Chemical Potential Assessmentsnih.gov

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η) and electronic chemical potential (μ), provide further insights into a molecule's stability and reactivity. e3s-conferences.org

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution or charge transfer. e3s-conferences.org It is calculated using the formula: η = (ELUMO - EHOMO) / 2 A higher value of chemical hardness indicates greater stability and lower reactivity. e3s-conferences.org

Electronic Chemical Potential (μ) describes the tendency of electrons to escape from an equilibrium system. e3s-conferences.org It is calculated as: μ = (EHOMO + ELUMO) / 2 A more negative electronic chemical potential suggests a more stable structure and a reduced tendency for electrons to escape. e3s-conferences.org

These parameters have been calculated for pramipexole and its derivatives to compare their relative stabilities. e3s-conferences.org The analysis showed that while some derivatives have chemical hardness values similar to pramipexole, others exhibit lower electronic chemical potential values, suggesting that structural modifications can enhance stability. e3s-conferences.org

| Compound | Chemical Hardness (η) (eV) | Electronic Chemical Potential (µ) (eV) |

|---|---|---|

| Pramipexole | 2.639 | -3.238 |

| PD-7 (Derivative) | 2.619 | -3.258 |

These theoretical analyses underscore the utility of computational chemistry in characterizing the intrinsic electronic properties of Pramipexole(2+), providing a foundation for understanding its mechanism of action and for the rational design of new derivatives. e3s-conferences.org

Synthetic Chemistry and Structure Activity Relationship Sar of Pramipexole 2+ and Its Analogs

Advanced Synthetic Methodologies for Pramipexole(2+) Core Structure

The synthesis of the pramipexole (B1678040) core, a tetrahydrobenzothiazole system, has been approached through various methodologies. A notable and scalable process involves the application of the Fukuyama alkylation protocol. researchgate.netacs.org This method starts with the crucial intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This intermediate is converted to (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide. Subsequent monoalkylation yields (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide. The final steps involve deprotection to yield the pramipexole base, which is then converted to its dihydrochloride (B599025) monohydrate salt. researchgate.netacs.org This process is advantageous due to its high conversion rates, ease of purification, and preservation of high optical purity throughout the synthesis. researchgate.net

Another synthetic approach involves the use of Schiff bases. A novel Schiff base can be synthesized from pramipexole and vanillin (B372448). seejph.com This reaction is carried out by dissolving pramipexole and vanillin in methanol (B129727) with triethylamine, followed by refluxing. The resulting Schiff base can then be used to form metal complexes. seejph.com

Asymmetric Synthesis Approaches to Enantiomeric Purity

Achieving high enantiomeric purity is crucial as the pharmacological activity of pramipexole resides in the (S)-enantiomer. mdpi.com Asymmetric synthesis is a key strategy to obtain the desired enantiomerically pure compound. nih.gov

One chemoenzymatic method focuses on the synthesis of (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, which are key synthons for producing (S)-pramipexole and its enantiomer, dexpramipexole. mdpi.comresearchgate.net This method utilizes the lipase (B570770) from Candida antarctica (CAL-A) for the kinetic resolution of a racemic alcohol precursor through irreversible transesterification. mdpi.com By optimizing reaction conditions, including the solvent system, high enantiomeric excess can be achieved for both the (R)- and (S)-enantiomers. mdpi.comresearchgate.net

Another approach to obtaining the enantiomerically pure form is through the resolution of a racemic mixture of pramipexole or its precursors. nih.gov This can be done by fractional crystallization of diastereomeric salts or by preparative chiral high-performance liquid chromatography (HPLC). mdpi.com However, these methods can be lengthy and tedious. nih.gov An industrially acceptable and scalable synthetic pathway for the resolution of (-)-pramipexole has been developed to address these challenges. researchgate.netnih.gov

Structure-Activity Relationship Studies of Pramipexole(2+) Derivatives

Impact of Structural Modifications on Dopamine (B1211576) Receptor Selectivity and Potency

Pramipexole exhibits a higher affinity for the D3 dopamine receptor subtype compared to the D2 or D4 subtypes. wikipedia.orgresearchgate.net Structure-activity relationship (SAR) studies have been instrumental in developing derivatives with enhanced selectivity and potency.

The N-propyl group on the amine of pramipexole is a key determinant of its high affinity for the D3 receptor. researchgate.net Replacing this group can significantly alter receptor binding. For instance, replacing the n-propyl group with a propargyl moiety has been explored. researchgate.net

Further modifications on the pramipexole scaffold have led to the development of potent and highly selective D3 ligands. For example, introducing a rigid cyclohexyl group into certain pramipexole derivatives has been shown to improve selectivity for the D3 receptor over the D2 receptor. nih.gov The replacement of the naphthyl group in some analogs with a 2-benzofuran moiety maintained high affinity for the D3 receptor but decreased selectivity over the D2 receptor due to increased binding to the latter. nih.gov

The following table summarizes the binding affinities of some pramipexole derivatives at dopamine D2 and D3 receptors:

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |

| Pramipexole (1) | 3.9 | 0.5 | ~8 |

| Compound 6 | 307 | 0.40 | 763 |

| Compound 10 | >10,000 | 7.7 | >1298 |

| Compound 11 | 68 | 0.51 | 133 |

| Compound 12 | >10,000 | 0.41 | >24,390 |

| Data sourced from multiple studies. researchgate.netnih.govcore.ac.uk |

Design and Synthesis of Novel Pramipexole(2+) Analogs for Research

The design and synthesis of novel pramipexole analogs are driven by the quest for compounds with specific pharmacological profiles for research purposes. Based on the pramipexole structure, a series of derivatives have been developed as potent and selective D3 receptor agonists. researchgate.net These efforts have yielded compounds with high affinity for the D3 receptor and excellent selectivity over D1 and D2 receptors. researchgate.net

One strategy involves the synthesis of pramipexole derivatives where the N-propyl group is replaced with other functionalities. For example, a series of compounds structurally related to pramipexole were designed to act as selective D3 partial agonists. nih.gov These analogs are synthesized with the aim of investigating their therapeutic potential for various conditions. nih.gov

Blood-Brain Barrier (BBB) Transport Mechanisms of Pramipexole(2+)

Pramipexole, being a hydrophilic and weakly basic drug, demonstrates high oral bioavailability. acs.org Its transport across the blood-brain barrier (BBB) is a critical aspect of its pharmacological activity.

Involvement of Organic Cation Transporters (OCTs)

The transport of pramipexole across the BBB is mediated, at least in part, by an organic cation-sensitive transporter. researchgate.netnih.gov Studies using in vitro models of the BBB, such as immortalized rat brain capillary endothelial cells (RBEC1), have shown that the uptake of pramipexole is inhibited by other organic cations. researchgate.net

Research indicates that pramipexole is a substrate for human Organic Cation Transporter 2 (hOCT2) and human Organic Cation Transporter 3 (hOCT3). acs.org hOCT2 transports pramipexole in a high-affinity manner, while hOCT3 does so with lower affinity. acs.org Interestingly, while pramipexole is transported by rat OCT1 (rOct1), it is not a substrate for human OCT1 (hOCT1). acs.orgnih.gov It is proposed that OCT3 and possibly OCT2 are involved in the intestinal absorption of pramipexole in humans. acs.org Furthermore, OCT2 and OCT3 may play roles in its renal elimination and distribution in the brain, respectively. acs.orgnih.gov

The stereoselectivity of OCTs has also been investigated. OCT2 exhibits moderate stereoselective inhibition by pramipexole, with the (R)-enantiomer being a more potent inhibitor than the (S)-enantiomer. uni-augsburg.deacs.org In contrast, OCT1 inhibition is generally nonselective. acs.org OCT3 shows the highest degree of stereoselectivity for some drugs, although the specifics for pramipexole are less detailed. uni-augsburg.deacs.org

The following table details the kinetic parameters of pramipexole transport by human OCTs:

| Transporter | Kt (μM) | Jmax (pmol/s/cm²) |

| hOCT2 | 15.4 ± 4.1 | 0.476 ± 0.028 |

| hOCT3 | 138 ± 31 | 1.10 ± 0.08 |

| Data from in vitro studies using hOCT-expressing cells. acs.org |

Emerging Research Frontiers and Future Directions for Pramipexole 2+ Studies

Comprehensive Elucidation of Non-Dopaminergic Mechanisms in Neuroprotection

A significant body of research now indicates that the neuroprotective effects of pramipexole(2+) are not solely dependent on its interaction with dopamine (B1211576) receptors. nih.govnih.gov Studies have shown that both the active S(-) and the inactive R(+) enantiomers of pramipexole (B1678040) offer protection against cell death induced by toxins, an effect that is not blocked by dopamine receptor antagonists. nih.govnih.gov This suggests the involvement of mechanisms independent of dopamine receptor signaling.

Key non-dopaminergic pathways identified include:

Antioxidant Properties: Pramipexole has demonstrated the ability to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. nih.govresearchgate.netscielo.br It has been shown to increase the levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes like glutathione peroxidase and catalase. nih.gov In vitro studies have confirmed its capacity to inhibit lipid peroxidation and scavenge superoxide (B77818) anions. researchgate.netscielo.br

Mitochondrial Protection: Pramipexole appears to exert a direct protective effect on mitochondria. It has been shown to prevent the fall in mitochondrial membrane potential, reduce the release of cytochrome c, and inhibit the mitochondrial permeability transition pore (mtPTP). nih.govnih.govresearchgate.net This stabilization of mitochondrial function is crucial for preventing the activation of apoptotic pathways. Evidence suggests that pramipexole can accumulate in mitochondria, which may be its primary site of action for preventing mitochondrial reactive oxygen species (ROS) generation. medscape.combiologists.com

Anti-inflammatory Effects: Pramipexole has been observed to modulate inflammatory responses in the central nervous system. In animal models, it has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. wikipedia.orgresearchgate.net Furthermore, it has been found to increase the production of the anti-inflammatory cytokine IL-10. nih.gov This immunomodulatory effect may contribute to its neuroprotective capacity by dampening the harmful inflammatory cascades associated with neurodegeneration.

Anti-apoptotic Actions: By preserving mitochondrial integrity and reducing oxidative stress, pramipexole effectively inhibits programmed cell death, or apoptosis. nih.gov Studies have demonstrated its ability to reduce the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net

Modulation of Neurotrophic Factors: Research suggests that pramipexole can influence the expression of neurotrophic factors, which are essential for neuronal survival and plasticity. Studies in animal models have shown that chronic pramipexole treatment can alter the mRNA levels of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, in various brain regions. plos.org Combination therapy of pramipexole with nerve growth factor (NGF) has also shown promise in improving cognitive impairment. nih.govresearchgate.net